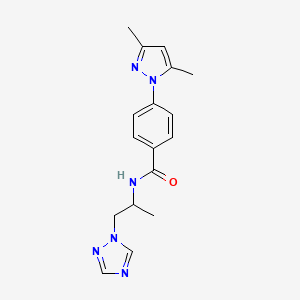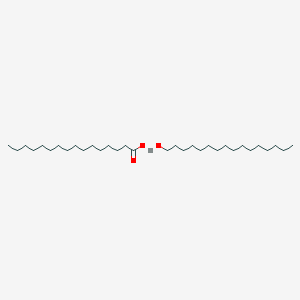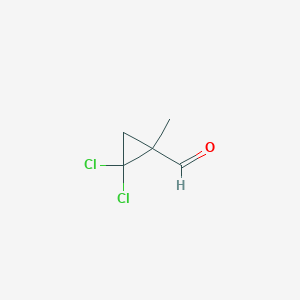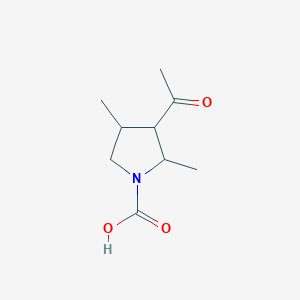
1,1'-Diamino-3,3'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diamino-3,3’-bipyridin-1-ium dichloride is a bipyridinium compound known for its unique chemical properties and applications in various scientific fields. This compound consists of two pyridine rings connected by a single bond, with amino groups attached to the 1 and 1’ positions and chloride ions as counterions. It is a derivative of bipyridine, a class of compounds extensively studied for their electrochemical and coordination properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride typically involves the coupling of pyridine derivatives. One common method is the Zincke reaction, where electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired bipyridinium compound.
Industrial Production Methods: Industrial production of bipyridinium compounds often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are employed to achieve high yields and purity . These reactions are optimized for scalability and efficiency, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Bipyridinium cations.
Reduction: Bipyridinium radicals.
Substitution: Functionalized bipyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Diamino-3,3’-bipyridin-1-ium dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
Wirkmechanismus
The mechanism of action of 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include metal ions and organic molecules, where it can form stable complexes and facilitate electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridinium dichloride: Known for its electrochemical properties and use in molecular machines.
2,2’-Bipyridinium dichloride: Exhibits different redox potentials and coordination behavior compared to 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride.
Uniqueness: 1,1’-Diamino-3,3’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern and the presence of amino groups, which enhance its reactivity and coordination capabilities. This makes it particularly useful in applications requiring precise control over redox properties and complex formation .
Eigenschaften
CAS-Nummer |
89972-02-1 |
|---|---|
Molekularformel |
C10H12Cl2N4 |
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
3-(1-aminopyridin-1-ium-3-yl)pyridin-1-ium-1-amine;dichloride |
InChI |
InChI=1S/C10H12N4.2ClH/c11-13-5-1-3-9(7-13)10-4-2-6-14(12)8-10;;/h1-8H,11-12H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WJRAPQQFAMQQDW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C[N+](=C1)N)C2=C[N+](=CC=C2)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)






![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)


